molecular formula C14H19N3O4 B4237393 3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate

3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate

Cat. No.: B4237393
M. Wt: 293.32 g/mol
InChI Key: XQQSHFQERFICKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DPA is a heterocyclic molecule that contains a pyrrolidine ring and an aromatic ring, which makes it a versatile molecule for various applications.

Mechanism of Action

The mechanism of action of 3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate is not well understood. However, it is believed that this compound interacts with specific receptors in the body, which results in the modulation of various physiological processes. This compound has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. This compound is also soluble in a wide range of solvents, which makes it a versatile molecule for various applications. However, this compound has some limitations. It is a relatively expensive compound, which can limit its use in large-scale experiments. This compound is also a highly reactive compound, which can make it difficult to handle in some experiments.

Future Directions

There are several future directions for research on 3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate. One potential application is in the development of organic electronics. This compound has shown promising results as a building block for organic semiconductors, and further research is needed to explore its potential in this field. Another potential application is in the development of neuroprotective drugs. This compound has been shown to have neuroprotective effects in vivo, and further research is needed to explore its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate has been extensively studied for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of organic electronics. This compound has been used as a building block in the synthesis of organic semiconductors, which have potential applications in the development of flexible electronic devices.

Properties

IUPAC Name

acetic acid;3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.C2H4O2/c1-15(2)9-5-3-8(4-6-9)13-10-7-11(16)14-12(10)17;1-2(3)4/h3-6,10,13H,7H2,1-2H3,(H,14,16,17);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQSHFQERFICKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CN(C)C1=CC=C(C=C1)NC2CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate
Reactant of Route 2
3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate
Reactant of Route 3
3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate
Reactant of Route 4
3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate
Reactant of Route 5
3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate
Reactant of Route 6
3-{[4-(dimethylamino)phenyl]amino}-2,5-pyrrolidinedione acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.